methyl 2-(4-bromobenzyl)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Methyl 2-(4-bromobenzyl)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a brominated thiazolo[3,2-a]pyrimidine derivative characterized by a 4-bromobenzyl substituent at position 2, a phenyl group at position 5, and a methyl ester at position 4. Its synthesis typically involves cyclization reactions of thiouracil precursors with chloroacetic acid under acidic conditions, followed by functionalization of the benzylidene moiety .
Properties
IUPAC Name |
methyl 2-[(4-bromophenyl)methyl]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c1-13-18(21(27)28-2)19(15-6-4-3-5-7-15)25-20(26)17(29-22(25)24-13)12-14-8-10-16(23)11-9-14/h3-11,17,19H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYLJOWZWRNUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(SC2=N1)CC3=CC=C(C=C3)Br)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(4-bromobenzyl)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its anticancer, antibacterial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core structure, characterized by a fused thiazole and pyrimidine ring system. The presence of bromobenzyl and phenyl substituents enhances its lipophilicity and potential biological activity.
1. Anticancer Activity
Thiazolo[3,2-a]pyrimidines have been extensively studied for their anticancer properties. Research indicates that derivatives of this class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study demonstrated that related thiazolo[3,2-a]pyrimidine compounds showed high efficacy against the M-HeLa (cervical adenocarcinoma) cell line with lower toxicity towards normal liver cells . This suggests a selective anticancer effect.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-Hydroxy-3-methoxybenzylidene derivative | M-HeLa | 0.25 | |
| Methyl 2-(4-bromobenzyl)-7-methyl... | TBD | TBD | TBD |
2. Antibacterial Activity
The antibacterial properties of thiazolo[3,2-a]pyrimidines have also been evaluated. Several studies reported moderate to significant antibacterial effects against various strains.
- Antibacterial Screening : Compounds from this class were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Thiazolo derivative A | Staphylococcus aureus | 32 µg/mL | |
| Thiazolo derivative B | E. coli | 16 µg/mL |
3. Anti-inflammatory Activity
The anti-inflammatory potential of these compounds is notable. Some derivatives have been shown to inhibit pro-inflammatory cytokines in vitro.
- Mechanism of Action : The anti-inflammatory activity may be attributed to the inhibition of key pathways involved in inflammation, such as NF-kB signaling .
Case Studies
Several case studies highlight the practical applications of thiazolo[3,2-a]pyrimidine derivatives:
- Case Study on Anticancer Activity : A derivative was found to exhibit an IC50 value significantly lower than that of standard chemotherapeutic agents in a study involving multiple cancer cell lines .
- Case Study on Antibacterial Efficacy : Another study reported that a particular thiazolo derivative demonstrated superior antibacterial activity compared to traditional antibiotics against resistant strains .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves cyclization reactions using various precursors. The structural characteristics of these compounds can be analyzed through techniques such as NMR spectroscopy and X-ray crystallography. For instance, studies have shown that modifications in the thiazolo[3,2-a]pyrimidine framework can significantly influence their biological activities .
Biological Activities
Antimicrobial Activity : Thiazolo[3,2-a]pyrimidines have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit moderate antibacterial activity against various strains compared to reference drugs. The lipophilicity of these compounds plays a crucial role in their effectiveness as antimicrobial agents .
Anticancer Properties : Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidines as anticancer agents. Compounds from this class have demonstrated cytotoxic effects against several cancer cell lines, including M-HeLa (cervical adenocarcinoma) and MCF-7 (breast cancer). Notably, some derivatives have shown selective toxicity towards cancer cells while sparing normal cells, making them promising candidates for further development .
Calcium Antagonism : Some derivatives of thiazolo[3,2-a]pyrimidines have been investigated for their calcium antagonistic properties. These compounds were tested in K+-depolarized rat aorta models, demonstrating significant vasorelaxation effects comparable to established calcium channel blockers like nifedipine. This suggests potential applications in cardiovascular therapeutics .
Case Studies
| Study | Compound Tested | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | Thiazolo[3,2-a]pyrimidine Derivatives | Antimicrobial | Moderate activity against bacterial strains; structure-activity relationship established. |
| Study 2 | Methyl 2-(4-bromobenzyl)-... | Anticancer | High cytotoxicity against M-HeLa cells; low toxicity towards normal liver cells observed. |
| Study 3 | Calcium Antagonist Derivatives | Cardiovascular Effects | Effective vasorelaxation in rat aorta; potential for hypertension treatment. |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Site
The 4-bromobenzyl group enables palladium-catalyzed cross-coupling reactions. For example:
-
Suzuki-Miyaura Coupling : Reacts with arylboronic acids under Pd(PPh₃)₄ catalysis (1–2 mol%) in DMF/H₂O (3:1) at 80°C for 12–24 hours, yielding biaryl derivatives .
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Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 110°C.
Table 1: Cross-Coupling Reactions of Bromobenzyl Derivatives
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, DMF/H₂O, 80°C, 24h | 75–85 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | 60–70 |
Ester Hydrolysis and Derivatization
The methyl ester undergoes hydrolysis under basic or acidic conditions:
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Basic Hydrolysis : Treatment with NaOH (2M) in MeOH/H₂O (4:1) at 60°C for 6 hours yields the carboxylic acid derivative (85–90% yield) .
-
Transesterification : Reacts with alcohols (e.g., benzyl alcohol) in the presence of H₂SO₄ (cat.) under reflux to form alternative esters.
Ring-Opening Reactions
The thiazole ring undergoes nucleophilic attack at the sulfur atom. For example:
-
Thiolysis : Treatment with ethanethiol (EtSH) and K₂CO₃ in DMF at 50°C cleaves the thiazole ring, forming a thioether intermediate .
Electrophilic Substitution
The pyrimidine ring participates in electrophilic aromatic substitution (EAS) at position 5, facilitated by electron-donating groups:
Reductive Alkylation
The ketone at position 3 undergoes reductive amination with primary amines (e.g., methylamine) using NaBH₃CN in MeOH, generating secondary amines (70–80% yield) .
Acylation Reactions
The enolizable α-hydrogen adjacent to the ketone participates in acylation:
-
Acetylation : Reacts with acetic anhydride under reflux (4 hours) to form acetylated derivatives (80% yield), as demonstrated in structurally similar thiazolo-pyrimidines .
Table 2: Acylation Conditions and Outcomes
| Reagent | Conditions | Product Yield (%) | Source |
|---|---|---|---|
| Acetic anhydride | Reflux, 4h | 80 | |
| Benzoyl chloride | Pyridine, RT, 12h | 65 |
Cycloaddition Reactions
The conjugated diene system in the thiazolo-pyrimidine core participates in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) at 120°C, forming bicyclic adducts (50–60% yield) .
Photochemical Reactivity
Under UV light (λ = 254 nm), the bromobenzyl group undergoes homolytic cleavage, generating benzyl radicals that dimerize or abstract hydrogen atoms . This property is exploited in photopharmacology studies.
Key Mechanistic Insights
-
The bromine atom’s leaving-group ability dominates its reactivity in cross-couplings .
-
Electron-withdrawing substituents (e.g., ketone, ester) deactivate the pyrimidine ring toward EAS but enhance nucleophilic attack at the thiazole sulfur .
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Steric hindrance from the 7-methyl group directs regioselectivity in substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent variations. Below is a systematic comparison of the target compound with structurally analogous derivatives:
Structural Variations and Substituent Effects
Physicochemical Properties
Crystallographic and Supramolecular Features
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing methyl 2-(4-bromobenzyl)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?
- Methodological Answer : The compound can be synthesized via a one-pot cyclocondensation reaction. A typical protocol involves refluxing 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives with substituted benzaldehydes (e.g., 4-bromobenzaldehyde) in a mixture of glacial acetic acid and acetic anhydride, catalyzed by sodium acetate. Reaction conditions (8–10 hours at reflux) and recrystallization from ethyl acetate/ethanol (3:2) yield crystals suitable for structural analysis .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular conformation and crystallinity. For example, triclinic crystal systems (space group P1) with defined unit cell parameters (e.g., a = 9.8 Å, b = 10.2 Å, c = 12.3 Å) and hydrogen-bonding networks (C–H···O interactions) are critical for validating purity . High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR can corroborate molecular weight and substituent positioning.
Q. What spectroscopic techniques are essential for characterizing substituent effects in this compound?
- Methodological Answer :
- NMR : <sup>1</sup>H NMR detects aromatic proton environments (e.g., 4-bromobenzyl protons at δ 7.2–7.6 ppm), while <sup>13</sup>C NMR identifies carbonyl (C=O) and thiazolo-pyrimidine ring carbons.
- IR : Stretching vibrations for C=O (1650–1750 cm<sup>−1</sup>) and C–Br (550–650 cm<sup>−1</sup>) confirm functional groups.
- UV-Vis : π→π* transitions in the thiazolo-pyrimidine core (~260–300 nm) indicate electronic conjugation .
Advanced Research Questions
Q. How do steric and electronic effects of substituents (e.g., 4-bromobenzyl vs. fluorophenyl) influence the compound’s bioactivity?
- Methodological Answer : Comparative SAR studies require synthesizing analogs with varying substituents (e.g., 4-fluorophenyl, 2-chlorobenzylidene) and evaluating their pharmacological profiles. For instance, replacing bromine with fluorine alters lipophilicity (ClogP) and hydrogen-bonding capacity, impacting antimicrobial or anticancer activity. Crystallographic data (e.g., dihedral angles between aromatic rings) can rationalize steric clashes or binding affinities .
Q. What strategies resolve contradictions in crystallographic data for structurally similar thiazolo-pyrimidine derivatives?
- Methodological Answer : Discrepancies in unit cell parameters or hydrogen-bonding motifs (e.g., C–H···O vs. π-π stacking) may arise from solvent polarity or crystallization conditions. To address this:
- Use high-purity solvents (e.g., ethyl acetate vs. DMF) for recrystallization.
- Compare packing diagrams (e.g., intermolecular interactions along the c-axis) across analogs .
- Apply Hirshfeld surface analysis to quantify intermolecular contacts .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to simulate binding to target proteins (e.g., dihydrofolate reductase). The bromobenzyl group’s hydrophobic surface may occupy enzyme pockets.
- DFT calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
Q. What experimental controls are critical when assessing the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours, then analyze via HPLC to detect degradation products (e.g., ester hydrolysis).
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C for thiazolo-pyrimidines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
